5-Iodo-2-(trifluoromethyl)pyrimidine
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Overview
Description
5-Iodo-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that features both iodine and trifluoromethyl groups attached to a pyrimidine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of the trifluoromethyl group imparts distinct electronic characteristics, making it valuable in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-(trifluoromethyl)pyrimidine typically involves the iodination of 2-(trifluoromethyl)pyrimidine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyrimidine ring .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can undergo coupling reactions with different organometallic reagents to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. Conditions often involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids or organostannanes are typical.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyrimidines, while coupling reactions can produce biaryl or heteroaryl derivatives .
Scientific Research Applications
5-Iodo-2-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Material Science: It is employed in the synthesis of advanced materials, including organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 5-Iodo-2-(trifluoromethyl)pyrimidine varies depending on its application. In medicinal chemistry, it often acts by interacting with specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its molecular targets .
Comparison with Similar Compounds
- 2-Iodo-5-(trifluoromethyl)pyridine
- 5-Iodo-2-(trifluoromethyl)pyridine
Comparison: While 5-Iodo-2-(trifluoromethyl)pyrimidine shares structural similarities with these compounds, its unique pyrimidine ring system imparts distinct electronic and steric properties. This makes it more suitable for certain applications, such as in the synthesis of nucleoside analogs for antiviral drugs, compared to its pyridine counterparts .
Properties
CAS No. |
1443533-55-8 |
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Molecular Formula |
C5H2F3IN2 |
Molecular Weight |
273.98 g/mol |
IUPAC Name |
5-iodo-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5H2F3IN2/c6-5(7,8)4-10-1-3(9)2-11-4/h1-2H |
InChI Key |
YMTZENNBTLAOOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)I |
Origin of Product |
United States |
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